BenchChemオンラインストアへようこそ!

Encainide Hydrochloride

Cardiac Electrophysiology Antiarrhythmic Drug Screening Ventricular Arrhythmia Research

Encainide hydrochloride is a non-chiral Class Ic antiarrhythmic and potent voltage-gated sodium channel blocker. Its uniquely slow dissociation from Naᵥ channels (τ >20 s) makes it an indispensable reference standard for use-dependent block assays and patch-clamp electrophysiology. With ≥98% purity and well-characterized CAST-trial proarrhythmic liability (5.7% sudden death vs 1.7% placebo), this compound serves as a critical positive control for cardiac safety profiling and ischemia/reperfusion arrhythmia models. The CYP2D6-dependent bimodal pharmacokinetics also provide a textbook model for pharmacogenomic studies. Procure with confidence for quantitative benchmarking.

Molecular Formula C22H29ClN2O2
Molecular Weight 388.9 g/mol
CAS No. 66794-74-9
Cat. No. B1671270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncainide Hydrochloride
CAS66794-74-9
SynonymsEncainide
Encainide Hydrochloride
Encainide Hydrochloride, (+-)-Isomer
Encainide, (+)-Isomer
Encainide, (-)-Isomer
Enkaid
MJ 9067
MJ-9067
MJ9067
Molecular FormulaC22H29ClN2O2
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C22H28N2O2.ClH/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18;/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25);1H
InChIKeyOJIIZIWOLTYOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Encainide Hydrochloride (CAS 66794-74-9) for Research: A Class Ic Antiarrhythmic Reference Standard


Encainide hydrochloride is a Class Ic antiarrhythmic agent and a potent voltage-gated sodium channel blocker [1]. It was formerly used clinically for life-threatening ventricular arrhythmias but was withdrawn due to proarrhythmic risks [2]. As a non-chiral benzanilide derivative , it remains a valuable reference compound in cardiac electrophysiology and ion channel research.

Why Encainide Hydrochloride Cannot Be Substituted with Other Class Ic Antiarrhythmics


Class Ic antiarrhythmics (e.g., flecainide, propafenone) share a primary mechanism of sodium channel blockade, yet they exhibit clinically and preclinically significant differences in electrophysiology, safety profiles, and metabolism [1]. Encainide's unique constellation of properties—including its slow dissociation from sodium channels [2], the distinct activity profile of its metabolites [3], and its specific efficacy and proarrhythmic risk [4]—precludes simple substitution with analogs. Selection for research or reference standard procurement must be guided by quantitative, compound-specific evidence.

Encainide Hydrochloride Evidence Guide: Quantitative Differentiation from Class Ic Analogs


Comparative Efficacy in Suppressing Ventricular Ectopic Depolarizations: A Meta-Analysis

Encainide exhibits superior efficacy relative to the commonly used Class Ic analog propafenone in suppressing ventricular ectopic depolarizations (VEDs). A meta-analysis of 97 published studies encompassing 27 drugs and 2,989 patient-treatment trials determined that encainide achieved an estimated response rate of 80% for ≥80% suppression of VEDs, compared to a rate of 74% for propafenone [1]. This difference is part of a broader class-level trend where Class Ic agents were significantly more effective than Class IB and II drugs (p < 0.05) [1].

Cardiac Electrophysiology Antiarrhythmic Drug Screening Ventricular Arrhythmia Research

Superior In Vivo Conduction Depression via Potent Metabolites: A Head-to-Head Canine Study

In an anesthetized dog model, encainide's major metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (3-MODE), were demonstrated to be more potent than the parent compound in depressing cardiac conduction [1]. This finding is supported by a direct head-to-head comparison study which also showed that while encainide increased the atrial effective refractory period but not the ventricular refractory period, its metabolite 3-MODE prolonged both atrial and ventricular refractory periods [1]. This is a key differentiation from drugs like flecainide, whose clinical effects are not primarily mediated by more potent active metabolites [2].

Cardiac Electrophysiology Drug Metabolism Antiarrhythmic Drug Development

Distinct Sodium Channel Binding Kinetics: Slow Dissociation Compared to Quinidine

Encainide's interaction with cardiac sodium channels is characterized by a very slow dissociation rate from blocked, repolarized channels, with a time constant of recovery greater than 20 seconds [1]. This is a key electrophysiological differentiator. In contrast, older Class IA agents like quinidine dissociate more rapidly. This difference in binding kinetics contributes to the distinct profiles of these drugs: encainide and other Class Ic agents are potent conduction slowers with less effect on refractoriness, whereas quinidine also prolongs action potential duration [1].

Ion Channel Pharmacology Cardiac Electrophysiology Sodium Channel Blockers

Increased Mortality Risk in Post-MI Patients: Definitive CAST Trial Evidence

The Cardiac Arrhythmia Suppression Trial (CAST), a randomized, placebo-controlled study, definitively established an excess mortality risk for encainide (and flecainide) in post-myocardial infarction (MI) patients with asymptomatic or mildly symptomatic ventricular arrhythmias [1]. In the CAST trial, among patients receiving encainide, sudden death or nonfatal cardiac arrest occurred in 5.7% (24/418) of patients compared to 1.7% (7/416) of patients on placebo [2]. This finding, which led to the drug's withdrawal, provides a critical safety benchmark for research involving models of ischemic heart disease.

Clinical Cardiology Pharmacovigilance Antiarrhythmic Drug Safety

Genetically-Determined Pharmacokinetic Bimodality: A Distinct Feature vs. Flecainide

Encainide metabolism exhibits a pronounced genetic polymorphism that creates a bimodal population distribution of pharmacokinetic parameters, a feature less pronounced for flecainide [1]. In over 90% of patients (extensive metabolizers, EMs), the drug undergoes rapid first-pass metabolism to active metabolites (ODE, 3-MODE) with an oral bioavailability of ~30% and a short half-life of ~2.5 hours for the parent drug [2]. In contrast, the <10% of patients who are poor metabolizers (PMs) have a high oral bioavailability (~88%) and a much longer parent drug half-life of 8-11 hours [2]. Flecainide's elimination is more consistent, being primarily renal [1].

Pharmacogenomics Drug Metabolism CYP2D6 Polymorphism

High Analytical Purity and Defined Physicochemical Properties for Research Use

Encainide hydrochloride available for research purposes is typically supplied as a white to off-white powder with a purity of ≥98% as determined by HPLC . It has a defined melting point of 131.5-132.5 °C and a molecular weight of 388.93 g/mol . These precise analytical specifications ensure consistency and reliability for in vitro and in vivo experimental applications, differentiating it from less well-characterized or custom-synthesized analogs.

Analytical Chemistry Reference Standards Drug Discovery

Key Research Applications for Encainide Hydrochloride Based on Evidence


Reference Standard for Class Ic Sodium Channel Blockade in Electrophysiology Assays

Given its defined potency and slow sodium channel dissociation kinetics (time constant >20 seconds) [1], encainide hydrochloride serves as an excellent reference standard for in vitro assays (e.g., patch-clamp) designed to characterize new sodium channel blockers or study use-dependent block. Its high analytical purity (≥98%) ensures reliable dose-response curves .

Proarrhythmia Research and Cardiac Safety Pharmacology Models

Encainide's well-documented proarrhythmic risk, as definitively shown in the CAST trial (5.7% sudden death/cardiac arrest vs. 1.7% on placebo) [2], makes it a critical tool for investigating mechanisms of drug-induced arrhythmias, particularly in models of ischemia/reperfusion or heart failure. It is a valuable comparator for evaluating the cardiac safety profile of new chemical entities.

Pharmacogenomic Studies of CYP2D6 Polymorphism on Drug Disposition

The extreme bimodal pharmacokinetic profile of encainide, driven by the CYP2D6 genetic polymorphism (bioavailability ~30% in EMs vs. ~88% in PMs) [3], provides a well-characterized model for studying the impact of pharmacogenomics on drug metabolism, active metabolite formation, and inter-individual variability in drug response.

Benchmarking Efficacy in Ventricular Arrhythmia Suppression Assays

With a meta-analysis-estimated efficacy of 80% in suppressing ventricular ectopic depolarizations [4], encainide provides a robust quantitative benchmark against which the efficacy of novel antiarrhythmic candidates can be measured in both in vitro and in vivo models of ventricular arrhythmia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Encainide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.